molecular formula C8H11NO4 B14415426 Methyl 2-(diacetylamino)prop-2-enoate CAS No. 81629-69-8

Methyl 2-(diacetylamino)prop-2-enoate

Cat. No.: B14415426
CAS No.: 81629-69-8
M. Wt: 185.18 g/mol
InChI Key: DQUJRSMPIBRLDV-UHFFFAOYSA-N
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Description

Methyl 2-(diacetylamino)prop-2-enoate (CAS: 188561-56-0) is a specialized organic compound with the molecular formula C₈H₁₄N₂O₃ and a molecular weight of 188.21 g/mol. It features a prop-2-enoate ester backbone substituted with a diacetylamino group at the second carbon (C2). This compound is primarily utilized as a high-purity pharmaceutical intermediate (≥99% purity) due to its reactive α,β-unsaturated ester moiety and the presence of amino functionalities, which facilitate further derivatization in drug synthesis .

Properties

CAS No.

81629-69-8

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

methyl 2-(diacetylamino)prop-2-enoate

InChI

InChI=1S/C8H11NO4/c1-5(8(12)13-4)9(6(2)10)7(3)11/h1H2,2-4H3

InChI Key

DQUJRSMPIBRLDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C(=O)C)C(=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(diacetylamino)prop-2-enoate typically involves the reaction of methyl acrylate with diacetylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction conditions include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(diacetylamino)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares Methyl 2-(diacetylamino)prop-2-enoate with structurally related compounds, focusing on molecular properties, substituent effects, and applications.

Structural and Molecular Properties

A comparative analysis of key parameters is summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound 188561-56-0 C₈H₁₄N₂O₃ 188.21 Diacetylamino, methyl ester Pharmaceutical intermediates
Methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate 80510-69-6 C₁₂H₁₄ClNO₂ 239.70 3-Chlorophenyl, dimethylamino Research applications
Methyl 2-(3,4-dichlorophenyl)prop-2-enoate 1254365-78-0 C₁₀H₈Cl₂O₂ 231.08 3,4-Dichlorophenyl Material science research
Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(pyrimidinyl)propenoate - Complex - Pyridinyl, cyano, pyrimidinyl Organic synthesis
Key Observations:

Heteroaromatic substituents (e.g., pyridinyl and pyrimidinyl in ) introduce π-π stacking interactions and expand conjugation, making such compounds suitable for optoelectronic or catalytic applications .

Synthesis Methods: this compound and its analogs are synthesized via condensation reactions between α,β-unsaturated esters and amines or heteroaromatic precursors. For example, describes a procedure using acetic acid as a catalyst for coupling pyridinyl-containing amines with methyl prop-2-enoate derivatives .

Physical Properties: The diacetylamino group likely increases melting point and crystallinity compared to non-polar substituents (e.g., dichlorophenyl). However, specific thermal data (melting/boiling points) are unavailable in the provided evidence. Halogenated analogs (e.g., CAS 80510-69-6 and 1254365-78-0) may exhibit lower solubility in polar solvents due to hydrophobic Cl substituents .

Functional and Application-Based Differences

  • Pharmaceutical Utility: this compound’s amino and ester groups make it a versatile intermediate for synthesizing bioactive molecules, such as kinase inhibitors or antiviral agents . In contrast, halogenated analogs (e.g., CAS 80510-69-6) are less explored in drug development but may serve as lead compounds for antimicrobial studies .
  • Material Science: The dichlorophenyl derivative (CAS 1254365-78-0) could be used in polymer chemistry or as a monomer for functionalized materials due to its rigid aromatic structure .
  • Catalysis and Supramolecular Chemistry : Pyridinyl- and pyrimidinyl-substituted analogs () are candidates for metal-organic frameworks (MOFs) or hydrogen-bonded networks due to their directional bonding capabilities .

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